N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a morpholine derivative, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as acetonitrile and may involve heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,3-trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]butanamide
- N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]-1-naphthamide
Uniqueness
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide stands out due to its combination of a furan ring and a trichloromethyl group, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H17Cl3N2O3 |
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Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19) |
InChI Key |
TYAZNWJSSGODDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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